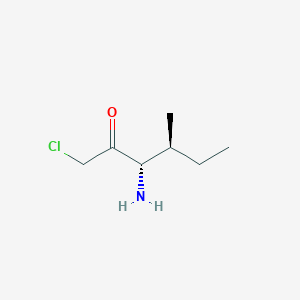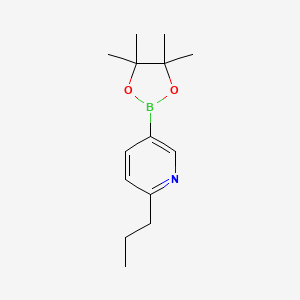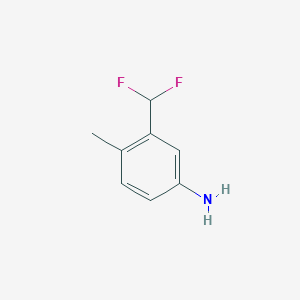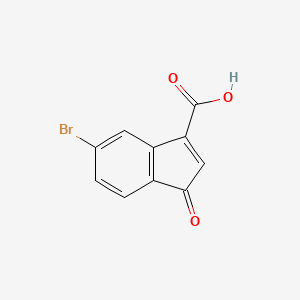
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral organic compound with significant interest in synthetic chemistry due to its unique structural features. This compound contains both an amino group and a chloro group, making it a versatile intermediate in various chemical reactions. Its stereochemistry, indicated by the (3S,4S) configuration, plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Chlorination: Introduction of the chloro group can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the chloro derivative under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (3S,4S) configuration may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: Both the amino and chloro groups can participate in nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with thiols can produce thioethers.
Scientific Research Applications
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound and its analogs are investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-amino-1-chloro-4-methylhexan-2-one: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one: A similar compound with a bromo group instead of a chloro group.
(3S,4S)-3-amino-1-chloro-4-ethylhexan-2-one: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is unique due to its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties and applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1 |
InChI Key |
HYDQIALFKDMGTP-FSPLSTOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N |
Canonical SMILES |
CCC(C)C(C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)




![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

